2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide
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Overview
Description
2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano and diphenyl groups, a sulfanyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors such as cyanoacetates and substituted benzaldehydes.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a thiol reagent reacts with the pyridine derivative.
Acetamide Formation: The final step involves the formation of the acetamide moiety through the reaction of the intermediate compound with an appropriate amine, such as 4-methoxybenzylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Solvent Selection: Using solvents like dimethylformamide (DMF) or acetonitrile to facilitate the reactions.
Temperature Control: Maintaining specific temperatures to optimize reaction rates and minimize side reactions.
Catalysts: Employing catalysts such as acids or bases to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the sulfanyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halides, alkylating agents, and nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced pyridine derivatives.
Substitution Products: Various substituted pyridine and acetamide derivatives.
Scientific Research Applications
2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing heterocyclic compounds and other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(2-hydroxyphenyl)acetamide
- Methyl [(3-cyano-4,6-diphenyl-2-pyridinyl)sulfanyl]acetate
Uniqueness
2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both sulfanyl and acetamide groups. This unique structure imparts distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C28H23N3O2S |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C28H23N3O2S/c1-33-23-14-12-20(13-15-23)18-30-27(32)19-34-28-25(17-29)24(21-8-4-2-5-9-21)16-26(31-28)22-10-6-3-7-11-22/h2-16H,18-19H2,1H3,(H,30,32) |
InChI Key |
XGGPWBHWWUAXJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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